molecular formula C22H16ClN5O3 B3008207 N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207048-71-2

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3008207
CAS No.: 1207048-71-2
M. Wt: 433.85
InChI Key: JMWZKSHIRGAQNR-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and a benzodioxol-5-ylmethyl carboxamide at position 2. The compound’s synthesis typically involves coupling reactions using carbodiimide-based reagents (e.g., EDCI/HOBt), as seen in analogous carboxamide derivatives .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O3/c23-16-4-6-17(7-5-16)28-21(15-2-1-9-24-12-15)20(26-27-28)22(29)25-11-14-3-8-18-19(10-14)31-13-30-18/h1-10,12H,11,13H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWZKSHIRGAQNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

1H-1,2,3-Triazole Derivatives :

  • 1-(2-Chlorophenyl)-N-[4-(Dimethylamino)benzyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide (CAS: 1396764-82-1): Structural Differences: Substitution at position 1 (2-chlorophenyl vs. 4-chlorophenyl) and position 5 (pyridin-2-yl vs. pyridin-3-yl). The benzyl group in the carboxamide is modified with a dimethylamino substituent instead of benzodioxole.

Pyrazole Carboxamides :

  • N-(1,3-Benzodioxol-5-ylmethyl)-3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2,4-Oxadiazole-5-Carboxamide (CAS: 956390-36-6):
    • Structural Differences : Replaces the triazole core with a 1,2,4-oxadiazole ring and introduces a bromopyrazole moiety.
    • Functional Impact : The oxadiazole ring may confer greater metabolic stability but reduced hydrogen-bonding capacity compared to the triazole core .
Substituent Effects on Physicochemical Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%)
Target Compound C23H17ClN6O3 484.87 4-Chlorophenyl, pyridin-3-yl, benzodioxol-5-ylmethyl Not reported ~65–71*
1-(2-Chlorophenyl)-...-carboxamide C23H21ClN6O 432.90 2-Chlorophenyl, pyridin-2-yl, 4-(dimethylamino)benzyl Not reported Not reported
5-Chloro-N-(4-cyano-1-phenyl...carboxamide C21H15ClN6O 403.10 4-Cyanopyrazolyl, 3-methylpyrazole 133–135 68

*Yield inferred from analogous synthesis protocols in .

Key Observations :

  • Pyridine Positional Isomerism : The pyridin-3-yl group in the target compound may engage in distinct π-π stacking or hydrogen-bonding interactions compared to pyridin-2-yl derivatives, influencing target selectivity .
  • Benzodioxole vs.

Q & A

Q. Q1. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via a multi-step process starting with the condensation of substituted anilines and isocyanides to form carboxamide intermediates. For example, analogous triazole-carboxamide derivatives are synthesized using Huisgen 1,3-dipolar cycloaddition for triazole ring formation, followed by coupling with benzodioxol-5-ylmethylamine . Key optimization steps include:

  • Catalyst selection : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) to enhance cycloaddition yields .
  • Temperature control : Maintain 60–80°C during triazole formation to balance reaction speed and byproduct suppression .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) for intermediate isolation .

Q. Q2. How should researchers characterize the structural integrity of this compound?

Methodological Answer: Comprehensive characterization requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., pyridin-3-yl protons at δ 8.5–9.0 ppm; benzodioxole protons as a singlet at δ 5.9–6.1 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ = 463.12; observed deviation < 2 ppm) .
  • X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles (e.g., triazole-pyridine dihedral ~15°) to confirm steric interactions .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer: Discrepancies may arise from metabolic instability or solubility issues. To address this:

  • Metabolic profiling : Use liver microsome assays (human/rat) to identify degradation products. For example, cytochrome P450-mediated oxidation of the benzodioxole ring could reduce efficacy .
  • Solubility enhancement : Formulate with co-solvents (e.g., PEG-400) or nanoparticles (PLGA-based) to improve bioavailability .
  • Dose-response recalibration : Adjust dosing intervals in animal models based on pharmacokinetic half-life (e.g., t₁/₂ < 2 hours may require twice-daily dosing) .

Q. Q4. What computational strategies are effective for predicting structure-activity relationships (SAR) of analogs?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Prioritize pyridin-3-yl and chlorophenyl groups for hydrogen bonding with active-site residues .
  • QSAR modeling : Train models with descriptors like logP (optimal range: 2.5–3.5) and polar surface area (<90 Ų) to predict permeability .
  • MD simulations : Simulate triazole ring flexibility over 100 ns to assess conformational stability in aqueous vs. lipid environments .

Q. Q5. How can researchers mitigate challenges in scaling up synthesis without compromising purity?

Methodological Answer:

  • Flow chemistry : Implement continuous flow reactors for triazole formation to reduce exothermic risks and improve yield consistency .
  • Green chemistry : Replace toxic solvents (DMF) with cyclopentyl methyl ether (CPME) during carboxamide coupling .
  • Quality control : Use HPLC-DAD (C18 column, 0.1% TFA in acetonitrile/water) to monitor purity ≥98% at each step .

Data Interpretation & Optimization

Q. Q6. What analytical methods are recommended for detecting degradation products during stability studies?

Methodological Answer:

  • LC-MS/MS : Employ a gradient elution (5–95% acetonitrile in 20 min) to separate and identify oxidative byproducts (e.g., benzodioxole ring opening products) .
  • Forced degradation : Expose the compound to UV light (254 nm, 48 hours) and acidic/alkaline conditions (0.1 M HCl/NaOH, 70°C) to simulate stress scenarios .
  • Quantitative NMR (qNMR) : Use ¹H-NMR with internal standards (e.g., maleic acid) to quantify degradation levels .

Q. Q7. How should researchers design dose-ranging studies for toxicity assessments?

Methodological Answer:

  • MTD determination : Start with 10 mg/kg in rodent models, escalating by 50% increments until ≥20% body weight loss is observed .
  • Biomarker monitoring : Track liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .
  • Histopathology : Perform tissue sectioning (liver, kidney) at study endpoint to correlate macroscopic toxicity with cellular damage .

Advanced Methodological Considerations

Q. Q8. What strategies optimize the compound’s selectivity for target enzymes over off-target receptors?

Methodological Answer:

  • Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify off-target inhibition. Use IC₅₀ ratios (target:off-target > 100) to prioritize selective analogs .
  • Fragment-based design : Replace the 4-chlorophenyl group with bulkier substituents (e.g., 3,5-dichlorophenyl) to sterically block off-target binding .
  • Cryo-EM : Resolve target-ligand complexes at 3–4 Å resolution to guide rational modifications .

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